![molecular formula C41H45Cl4F2N7O3 B2398428 (2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride](/img/structure/B2398428.png)

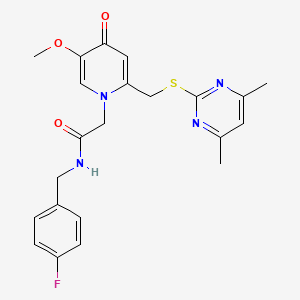

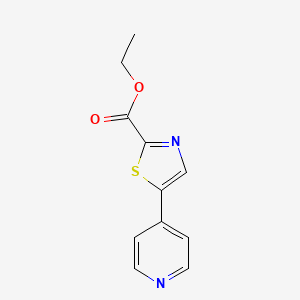

(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

RWJ-56110 (chlorhydrate) est un inhibiteur peptidomimétique puissant et sélectif de l'activation et de l'internalisation du récepteur activé par la protéase 1 (PAR-1). Il ne montre aucun effet sur les autres récepteurs activés par la protéase tels que PAR-2, PAR-3 ou PAR-4 . Ce composé est connu pour sa capacité à inhiber l'agrégation des plaquettes humaines induite par la thrombine et le SFLLRN-NH2, ce qui en fait un outil précieux dans la recherche scientifique .

Méthodes De Préparation

La synthèse de RWJ-56110 (chlorhydrate) implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont exclusives et non divulguées au public. Il est connu que le composé est synthétisé par une série de réactions chimiques qui impliquent l'utilisation de divers réactifs et catalyseurs . Les méthodes de production industrielle sont également exclusives, mais elles impliquent généralement des processus de synthèse et de purification à grande échelle pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

RWJ-56110 (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

RWJ-56110 (chlorhydrate) a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme outil pour étudier l'activation et l'internalisation des récepteurs activés par la protéase.

Biologie : Il est utilisé pour enquêter sur le rôle du PAR-1 dans divers processus biologiques, notamment l'agrégation plaquettaire et l'angiogenèse.

Médecine : Il est utilisé dans des études précliniques pour explorer ses applications thérapeutiques potentielles dans des conditions telles que la thrombose et le cancer.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le PAR-1.

Mécanisme d'action

RWJ-56110 (chlorhydrate) exerce ses effets en inhibant sélectivement l'activation et l'internalisation du PAR-1. Cette inhibition empêche l'agrégation des plaquettes humaines induite par la thrombine et le SFLLRN-NH2 . Les cibles moléculaires et les voies impliquées comprennent la liaison de RWJ-56110 au récepteur PAR-1, qui bloque l'activation du récepteur et les voies de signalisation subséquentes .

Applications De Recherche Scientifique

RWJ-56110 (dihydrochloride) has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the activation and internalization of protease-activated receptors.

Biology: It is used to investigate the role of PAR-1 in various biological processes, including platelet aggregation and angiogenesis.

Medicine: It is used in preclinical studies to explore its potential therapeutic applications in conditions such as thrombosis and cancer.

Industry: It is used in the development of new drugs and therapeutic agents targeting PAR-1.

Mécanisme D'action

RWJ-56110 (dihydrochloride) exerts its effects by selectively inhibiting the activation and internalization of PAR-1. This inhibition prevents the aggregation of human platelets induced by thrombin and SFLLRN-NH2 . The molecular targets and pathways involved include the binding of RWJ-56110 to the PAR-1 receptor, which blocks the receptor’s activation and subsequent signaling pathways .

Comparaison Avec Des Composés Similaires

RWJ-56110 (chlorhydrate) est unique dans sa sélectivité pour le PAR-1 et sa capacité à inhiber l'agrégation plaquettaire sans affecter les autres récepteurs activés par la protéase. Les composés similaires comprennent :

U46619 : Un mimétique de la thromboxane qui inhibe également l'agrégation plaquettaire, mais a une sélectivité et un mécanisme d'action différents.

SFLLRN-NH2 : Un peptide qui induit l'agrégation plaquettaire par l'activation du PAR-1, mais n'est pas un inhibiteur comme RWJ-56110.

Propriétés

Formule moléculaire |

C41H45Cl4F2N7O3 |

|---|---|

Poids moléculaire |

863.6 g/mol |

Nom IUPAC |

(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride |

InChI |

InChI=1S/C41H43Cl2F2N7O3.2ClH/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26;;/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55);2*1H/t36-,37-;;/m0../s1 |

Clé InChI |

MGZSVSHDIOPSBO-ZEUUMAKDSA-N |

SMILES |

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl |

SMILES isomérique |

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl |

SMILES canonique |

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [4-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-7,8-dimethyl-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2398346.png)

![N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2398349.png)

![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)

![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398357.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2398363.png)

![methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate](/img/structure/B2398365.png)